Methyl 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by its unique structure that includes a methyl ester functional group and a triazole moiety, which contribute to its biological activity and potential applications in pharmaceuticals.
The compound can be synthesized through various chemical reactions involving starting materials that include fluorophenyl derivatives and triazole precursors. Its relevance in medicinal chemistry has led to increased interest in its synthesis and characterization.
Methyl 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate can be classified as:
The synthesis of Methyl 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the following methods:
The synthesis may utilize the following steps:
The molecular formula for Methyl 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate is . The compound features a triazole ring attached to a fluorophenyl group and an acetate moiety.
CC(=O)N1N=CN=C1C(C2=CC=CC=C2F)=N
InChI=1S/C13H12FN5O/c1-10(15)16-12(14)17-13(18-16)11-6-4-3-5-9(11)8(18)7(19)20/h3-6H,1,7H2
Methyl 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yields and minimize side products.
The mechanism of action for Methyl 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate primarily involves:
Research indicates that compounds with similar structures exhibit antifungal activity against various pathogens by targeting these mechanisms.
Methyl 2-(3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific applications:
This compound exemplifies the importance of heterocyclic chemistry in drug development and highlights ongoing research into its potential therapeutic uses.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7